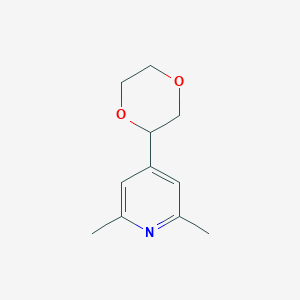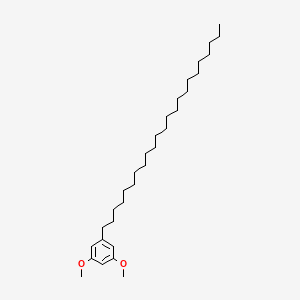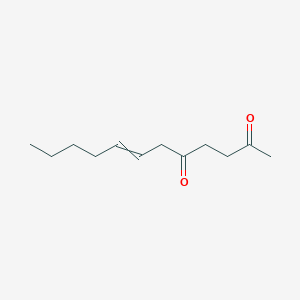
Dodec-7-ene-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodec-7-ene-2,5-dione is an organic compound with the molecular formula C12H20O2 It is characterized by a twelve-carbon chain with a double bond at the seventh position and two ketone groups at the second and fifth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dodec-7-ene-2,5-dione can be synthesized through several methods. One common approach involves the aldol condensation of heptanal with acetone, followed by dehydration to form the double bond. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as zeolites or metal oxides can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups. Reagents such as Grignard reagents or organolithium compounds are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Grignard reagents, organolithium compounds, typically under anhydrous conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted ketones or alcohols.
Aplicaciones Científicas De Investigación
Dodec-7-ene-2,5-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones and alkenes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of polymers and other materials due to its reactive functional groups.
Mecanismo De Acción
The mechanism by which Dodec-7-ene-2,5-dione exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the double bond and ketone groups are key sites for interaction with oxidizing agents. In reduction reactions, the ketone groups are reduced to alcohols or alkanes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Dodec-5-ene-2,5-dione: Similar structure but with the double bond at the fifth position.
Dodec-7-ene-3,6-dione: Similar structure but with ketone groups at the third and sixth positions.
Dodec-7-ene-2,4-dione: Similar structure but with ketone groups at the second and fourth positions.
Uniqueness: Dodec-7-ene-2,5-dione is unique due to the specific positioning of its double bond and ketone groups, which confer distinct reactivity and properties. This makes it particularly valuable in certain synthetic applications where these functional groups are required in specific positions.
Propiedades
Número CAS |
113810-81-4 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
dodec-7-ene-2,5-dione |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-12(14)10-9-11(2)13/h6-7H,3-5,8-10H2,1-2H3 |
Clave InChI |
FQKVLBWYRHBCTQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCC(=O)CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


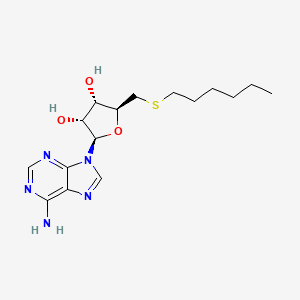
![[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid](/img/structure/B14291931.png)

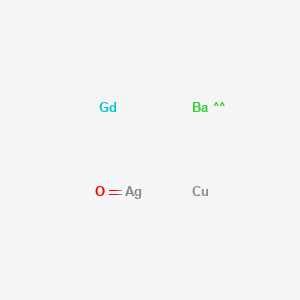
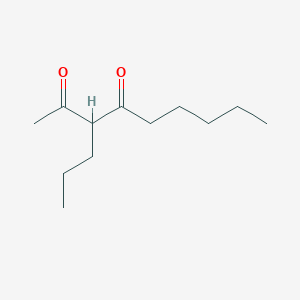

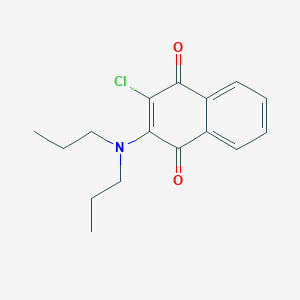

![1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B14291969.png)
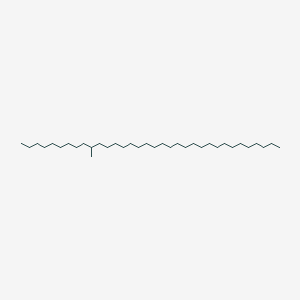
![2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14291983.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-](/img/structure/B14291988.png)
